molecular formula C13H24N2O3 B595038 Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate CAS No. 1323155-30-1

Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate

Cat. No. B595038
M. Wt: 256.346
InChI Key: XMBVZCYSYHGVSB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate, also known as MTBD, is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate for various diseases.

Scientific Research Applications

Novel Synthesis Methods

Research has demonstrated innovative synthetic routes to morpholine derivatives, which are crucial in medicinal chemistry. For instance, the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine highlights a novel synthesis pathway for morpholine derivatives with potential applications in drug design and development (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Medicinal Chemistry and Drug Design

Protected 3-haloazetidines, including tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate analogs, serve as versatile building blocks in medicinal chemistry. Their utility in the rapid synthesis of azetidine-3-carboxylic acid derivatives underscores their importance in the development of novel therapeutic agents (Ji, Wojtas, & Lopchuk, 2018).

Advanced Organic Synthesis

The synthesis and characterization of complex organic molecules like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrate the expanding capabilities in accessing new chemical spaces. Such compounds are pivotal for exploring novel pharmacophores and enhancing drug discovery efforts (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Azetidine-Based Drug Development

Azetidine and its derivatives are becoming increasingly significant in the pharmaceutical industry. For example, research into the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids showcases the potential of azetidine compounds in developing drugs with improved efficacy and selectivity (Sajjadi & Lubell, 2008).

Chemical Reactivity and Transformations

Studies on the acid-catalyzed rearrangement of azetidine compounds and their subsequent transformation into valuable synthetic intermediates underscore the versatility of azetidine in organic synthesis. Such transformations are crucial for the synthesis of complex molecules and the discovery of new reaction pathways (Nativi, Reymond, & Vogel, 1989).

Safety And Hazards

The safety data sheet for a similar compound, “tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl 3-(morpholin-4-ylmethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-9-11(10-15)8-14-4-6-17-7-5-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBVZCYSYHGVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate

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